(S)-1-Aminobut-3-en-2-ol

Description

Foundational Significance of Chiral Amino Alcohols in Contemporary Organic Synthesis

Chiral amino alcohols are fundamental to contemporary organic synthesis for several key reasons. They serve as valuable chiral building blocks, which are enantiomerically pure compounds used as starting materials for the synthesis of more complex chiral molecules. The presence of both an amine and an alcohol group allows for a wide range of chemical transformations. These functional groups can be manipulated independently or in concert to construct intricate molecular architectures with high degrees of stereocontrol.

Furthermore, chiral amino alcohols and their derivatives are widely employed as chiral ligands and auxiliaries in asymmetric catalysis. unr.edu.arscirp.org By coordinating to a metal center, they can create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This is a cornerstone of modern drug development, as the biological activity of a pharmaceutical is often dependent on its specific three-dimensional structure. The development of efficient synthetic routes to chiral amino alcohols, including methods like the asymmetric aminohydroxylation of alkenes and the reduction of α-amino ketones, continues to be an active area of research. diva-portal.orgfrontiersin.org The use of biocatalysts, such as engineered amine dehydrogenases, is also a promising and environmentally friendly approach for their synthesis. frontiersin.orgrsc.org

The applications of chiral amino alcohols are extensive, ranging from their incorporation into the structure of natural products and pharmaceuticals to their use in diversity-oriented synthesis for the creation of libraries of structurally diverse molecules. diva-portal.orgiris-biotech.de Their importance is underscored by their presence in a significant portion of all pharmaceuticals, where they act as key synthons for complex molecule production. nih.gov

Positional Importance of (S)-1-Aminobut-3-en-2-ol within Chiral Chemistry Research

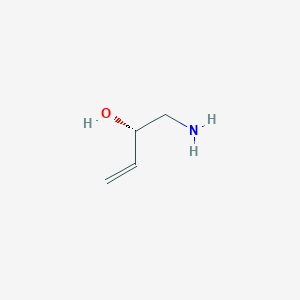

This compound, a specific chiral amino alcohol, holds a notable position in chiral chemistry research. Its structure is characterized by a primary amine at the C1 position, a hydroxyl group at the C2 position, and a vinyl group (a carbon-carbon double bond) at the C3 position. The "(S)" designation indicates the specific stereochemical configuration at the chiral center (C2). This unique combination of three distinct functional groups within a small, four-carbon framework makes it a highly versatile and valuable synthetic intermediate. lookchem.com

The presence of the vinyl group, in particular, distinguishes it from many other simple chiral amino alcohols and provides a reactive handle for a variety of chemical transformations. This allows for further functionalization and carbon chain extension through reactions such as ozonolysis, epoxidation, and metathesis. The amine and hydroxyl groups can be used to form heterocycles, such as oxazolidines, or can be protected and manipulated selectively to build more complex molecular scaffolds. lookchem.com

Due to its utility as a building block, this compound and its derivatives are used in the synthesis of other important chemical entities. For example, it can serve as a precursor for the synthesis of chiral ligands for asymmetric catalysis or as an intermediate in the preparation of biologically active molecules. lookchem.comchembk.com The strategic placement of its functional groups allows for the creation of multiple stereocenters with a high degree of control, which is a crucial aspect of modern synthetic chemistry.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₄H₉NO |

| Molecular Weight | 87.12 g/mol |

| Appearance | Data not consistently available; may be a solid or liquid. |

| Melting Point | 33-37 °C (for the racemic mixture) lookchem.com |

| Boiling Point | 174.6 °C at 760 mmHg (for the racemic mixture) lookchem.comlookchem.com |

| Flash Point | 59.4 °C (for the racemic mixture) lookchem.comlookchem.com |

| Density | 0.955 g/cm³ (for the racemic mixture) lookchem.com |

Note: Some physical properties are reported for the racemic mixture, 1-Aminobut-3-en-2-ol, as specific data for the (S)-enantiomer is not always available in the cited literature.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H9NO |

|---|---|

Molecular Weight |

87.12 g/mol |

IUPAC Name |

(2S)-1-aminobut-3-en-2-ol |

InChI |

InChI=1S/C4H9NO/c1-2-4(6)3-5/h2,4,6H,1,3,5H2/t4-/m0/s1 |

InChI Key |

VEPSIZZAILVTSD-BYPYZUCNSA-N |

Isomeric SMILES |

C=C[C@@H](CN)O |

Canonical SMILES |

C=CC(CN)O |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of S 1 Aminobut 3 En 2 Ol

Asymmetric Synthesis Strategies for Enantiopure (S)-1-Aminobut-3-en-2-ol

The direct synthesis of enantiopure this compound is a highly sought-after goal in organic synthesis. This section explores various asymmetric strategies that have been developed to achieve this, including catalytic approaches and enzymatic transformations.

Asymmetric Catalytic Approaches to this compound

Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of chiral molecules. nih.gov It involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. mdpi.com This approach is often more efficient and atom-economical than methods relying on stoichiometric chiral auxiliaries. researchgate.net

Metal-catalyzed reactions are a cornerstone of modern organic synthesis, offering a wide range of transformations with high efficiency and selectivity. stanford.edu In the context of synthesizing this compound, metal-mediated enantioselective reductions of corresponding α-amino ketones or other suitable precursors are of significant interest. These reactions typically involve the use of a chiral ligand that coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of the reduction.

One of the most common approaches to synthesizing β-amino alcohols involves the reduction of α-amino ketones. d-nb.info The choice of the reducing agent and the chiral catalyst is critical for achieving high diastereoselectivity and enantioselectivity. For instance, copper-catalyzed hydrosilylation followed by hydroamination of enals and enones has been reported to produce amino alcohols with high levels of chemo-, regio-, diastereo-, and enantioselectivity. nih.gov This method allows for the synthesis of all possible stereoisomers of the amino alcohol products, which can contain up to three contiguous stereocenters. nih.gov In one study, the reaction of an enal with a hydroxylamine (B1172632) ester in the presence of a copper hydride catalyst and a chiral phosphine (B1218219) ligand yielded the corresponding amino alcohol in 95% yield with >20:1 diastereomeric ratio (d.r.) and >99% enantiomeric excess (e.e.). nih.gov

Another notable example is the nickel-catalyzed reductive coupling of aldehydes with protected amino-pentadienoates. This method has been shown to produce anti-configured vicinal amino alcohol derivatives with high diastereoselectivity (dr >20:1), good yields, and excellent enantioselectivities. acs.org The versatility of this method is highlighted by its compatibility with a wide range of aldehydes, including those with varying electronic and steric properties. acs.org

The following table summarizes key findings from studies on metal-mediated enantioselective reductions for the synthesis of chiral amino alcohols.

| Catalyst System | Substrate | Product Configuration | Yield (%) | d.r. | e.e. (%) |

| Copper Hydride / Chiral Phosphine Ligand | Enal and Hydroxylamine Ester | Amino Alcohol | 95 | >20:1 | >99 |

| Nickel / Chiral Ligand (L1) | Aldehydes and Protected Amino-pentadienoates | anti-vic-Aminoalcohol Derivatives | Good | >20:1 | Good to Excellent |

| Ruthenium / Chiral Ligand | N-Benzoyloxycarbamates | Cyclic Carbamates (precursors to β-amino alcohols) | up to 99 | N/A | up to 99 |

Table 1: Examples of Metal-Mediated Enantioselective Syntheses of Chiral Amino Alcohols

It is important to note that the development of new chiral ligands and catalytic systems continues to be an active area of research, with the aim of further improving the efficiency and selectivity of these transformations. acs.orgresearchgate.net

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. mdpi.commdpi.com This approach offers several advantages, including operational simplicity, mild reaction conditions, and often lower toxicity compared to metal-based catalysts. mdpi.comunibo.it

For the synthesis of chiral molecules like this compound, organocatalysts can induce chirality through various mechanisms, such as activating substrates via the formation of iminium ions or enolates. While direct organocatalytic routes to this compound are not extensively documented in the provided search results, the principles of organocatalysis are highly relevant. For instance, α-halo-α-amino acid derivatives, which could be precursors to amino alcohols, have been utilized as electrophiles in organocatalytic processes. caltech.edu

A significant area of organocatalysis involves the use of chiral Brønsted acids, such as BINOL-derived phosphoric acids (BPAs). unibo.it These catalysts are highly versatile and have been employed in a wide array of asymmetric transformations. unibo.it The rigid chiral backbone of the BINOL structure provides a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. unibo.it

Another class of organocatalysts includes chiral bifunctional catalysts, which possess both a Brønsted acidic and a Brønsted basic site. These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to high levels of stereocontrol. For example, chiral tertiary-amine urea (B33335) catalysts have been shown to be highly effective in the synthesis of 3-substituted isoindolinones, affording products in high yields and excellent enantioselectivities. nih.gov

The table below illustrates the potential of organocatalysis in generating chiral building blocks, which could be adapted for the synthesis of this compound.

| Organocatalyst Type | Reaction Type | Product | Yield (%) | e.e. (%) | Reference |

| Chiral Tertiary-Amine Urea | Aldol-cyclization rearrangement | 3-Substituted Isoindolinones | up to 87 | up to 95 | nih.gov |

| Chiral Bifunctional Phase-Transfer Catalyst | Aldol-cyclization rearrangement | 3-Substituted Isoindolinones | up to 77 | up to 46 | nih.gov |

| BINOL-derived Phosphoric Acid (BPA) | Various Asymmetric Transformations | Various Chiral Products | High | High | unibo.it |

Table 2: Examples of Organocatalytic Asymmetric Syntheses

While the direct application of these specific organocatalytic methods to the synthesis of this compound needs further investigation, the underlying principles of chiral induction through organocatalysis offer a promising avenue for future research and development. The continuous exploration of new organocatalytic systems and their application in novel transformations is expected to provide more efficient and selective routes to valuable chiral molecules. researchgate.net

Biocatalysis, which utilizes enzymes or whole microbial cells as catalysts, has become an indispensable tool in modern organic synthesis, particularly for the production of enantiomerically pure compounds. mdpi.comacademie-sciences.fr Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) and operate under mild reaction conditions, making them an environmentally benign alternative to traditional chemical catalysts. mdpi.com

For the synthesis of chiral amino alcohols like this compound, several enzymatic approaches can be envisioned. One of the most prominent is the use of alcohol dehydrogenases (ADHs) for the asymmetric reduction of a corresponding α-amino ketone. Engineered ADHs can exhibit high enantioselectivity, producing the desired (S)-alcohol with high optical purity.

Another powerful class of enzymes are transaminases (TAs), which can catalyze the asymmetric amination of a ketone to produce a chiral amine. While not directly yielding an amino alcohol, the resulting chiral amine can be a key intermediate that is subsequently hydroxylated. The development of robust and highly selective transaminases has been a major focus in the field of biocatalysis. rsc.org

Imine reductases (IREDs) and reductive aminases (RedAms) represent a more direct enzymatic route, catalyzing the asymmetric reduction of imines or the reductive amination of ketones, respectively, to furnish chiral amines. mdpi.com These enzymes have been successfully applied in the synthesis of active pharmaceutical ingredients (APIs). mdpi.com

The following table provides examples of enzymatic transformations that are relevant to the synthesis of chiral building blocks.

| Enzyme Class | Transformation | Substrate | Product | Key Advantages |

| Alcohol Dehydrogenase (ADH) | Asymmetric reduction | α,β-Unsaturated Alcohols | α,β-Unsaturated Aldehydes | High selectivity, avoids overoxidation. nih.gov |

| Transaminase (TA) | Asymmetric amination | Ketones | Chiral Amines | Green and intensified production processes. rsc.org |

| Reductive Aminase (RedAm) | Reductive amination | Ketone | Chiral Amine | High purity and selectivity. mdpi.com |

| Lipase | Kinetic resolution | Racemic Alcohols | Enantioenriched Alcohols and Esters | Robust and efficient. |

Table 3: Relevant Biocatalytic Transformations

The continuous discovery and engineering of new enzymes through directed evolution are expanding the toolbox of biocatalysis, enabling the synthesis of increasingly complex and valuable chiral molecules. nih.gov The integration of biocatalytic steps into multi-step chemical syntheses, often referred to as chemoenzymatic cascades, combines the advantages of both approaches to create highly efficient and sustainable manufacturing processes. academie-sciences.frnih.gov

Chiral Pool Synthesis Utilizing Pre-Existing Stereocenters

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials to construct complex chiral molecules. jocpr.com Amino acids, due to their ready availability and inherent stereochemistry, are premier choices for this strategy. jocpr.comnih.gov L-serine and L-threonine are particularly useful precursors for the synthesis of chiral amino alcohols. wikipedia.orgnih.gov

A viable and highly stereocontrolled route to this compound starts from L-serine. The key intermediate in this pathway is the N-protected L-serinal, commonly known as Garner's aldehyde. d-nb.infonih.gov The synthesis of Garner's aldehyde from L-serine involves a sequence of protection and reduction steps. researchgate.netd-nb.info

The crucial step is the addition of a vinyl nucleophile to the Garner's aldehyde. The addition of vinylmagnesium bromide to an N-Boc protected Garner's aldehyde proceeds with moderate to good diastereoselectivity, favoring the desired anti-adduct, which corresponds to the this compound stereochemistry after deprotection. d-nb.info Research has shown that the choice of the nitrogen protecting group on the Garner's aldehyde significantly influences the diastereoselectivity of the vinyl Grignard addition. Using an N-tosyl protected Garner's aldehyde results in a higher anti-selectivity (8.5:1 dr) compared to the N-Boc variant. thieme-connect.comdiva-portal.org

Table 2: Synthetic Sequence from L-Serine to this compound

| Step | Reaction | Reagents and Conditions | Key Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Protection and Reduction | Multi-step sequence from L-serine | (S)-N-Protected-2,2-dimethyloxazolidine-4-carbaldehyde (Garner's Aldehyde) | d-nb.info |

| 2 | Vinyl Grignard Addition | Vinylmagnesium bromide, THF, -78 °C | anti-N-Protected-1-aminobut-3-en-2-ol | diva-portal.orgd-nb.info |

| 3 | Deprotection | Acidic hydrolysis (e.g., HCl) | This compound | diva-portal.org |

Derivatization Routes for the Preparation of Substituted this compound Analogs

The functional groups of this compound provide multiple handles for derivatization, enabling its use as a versatile scaffold for constructing a diverse range of analogs, particularly heterocyclic compounds. diva-portal.org

The primary amine can be readily functionalized through reactions such as acylation or sulfonylation. For instance, reaction with acyl chlorides or anhydrides yields the corresponding amides, while reaction with sulfonyl chlorides produces sulfonamides. These reactions are often used to introduce new functionalities or to protect the amine group for subsequent transformations. diva-portal.org

The hydroxyl group can be alkylated or acylated, though selective protection is often required if both the amine and hydroxyl groups are to be modified in different ways. More complex transformations utilize the bifunctional nature of the amino alcohol. For example, reaction with phosgene (B1210022) or its equivalents, like carbonyldiimidazole, can lead to the formation of cyclic carbamates, specifically 5-vinyloxazolidin-2-ones. diva-portal.org These oxazolidinones are important chiral auxiliaries and synthetic intermediates. diva-portal.org

Furthermore, the entire molecule can serve as a template for building more complex heterocyclic systems. Intramolecular cyclization strategies are common. For example, after appropriate derivatization of the amino group to include a tether with a reactive terminus, ring-closing reactions can furnish various lactams and other nitrogen-containing heterocycles. diva-portal.org One reported methodology describes the synthesis of morpholinones by treating amino alcohols with chloroacetyl chloride followed by base-induced intramolecular cyclization. diva-portal.org The vinyl group also presents opportunities for further functionalization, such as through oxidation, reduction, or participation in cycloaddition reactions, further expanding the molecular diversity achievable from this chiral building block.

Table 3: Examples of Derivatization Strategies for this compound Analogs

| Functional Group Targeted | Reaction Type | Reagents | Product Class | Reference |

|---|---|---|---|---|

| Amino Group | N-Acylation | Acyl Chlorides, Anhydrides | Amides | diva-portal.org |

| Amino Group | N-Sulfonylation | Sulfonyl Chlorides | Sulfonamides | diva-portal.org |

| Amino & Hydroxyl Groups | Cyclization | Carbonyldiimidazole or Diethylcarbonate | Oxazolidinones | diva-portal.org |

| Amino & Hydroxyl Groups | Cyclization | Chloroacetyl chloride, then base | Morpholinones | diva-portal.org |

Reactivity and Stereoselective Functionalization of S 1 Aminobut 3 En 2 Ol

Nucleophilic and Electrophilic Reactivity Profiles

The chemical behavior of (S)-1-Aminobut-3-en-2-ol is dictated by the nucleophilic character of the amino and hydroxyl groups and the electrophilic susceptibility of the vinyl group. The lone pairs of electrons on the nitrogen and oxygen atoms render these sites nucleophilic and prone to reactions with a variety of electrophiles.

The primary amine is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines. The reactivity of the amine can be modulated by the use of protecting groups. For instance, conversion to a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivative, significantly diminishes its nucleophilicity, allowing for selective reactions at other positions of the molecule.

The secondary hydroxyl group also exhibits nucleophilic properties, although it is generally less nucleophilic than the primary amine. It can undergo O-acylation, O-alkylation, and silylation. The relative reactivity of the amine and hydroxyl groups can often be controlled by the choice of reaction conditions. For example, in the presence of a non-nucleophilic base, the more acidic hydroxyl group can be selectively deprotonated and reacted with an electrophile.

The vinyl group provides a site for electrophilic attack. It can undergo classic electrophilic addition reactions with reagents such as halogens (Br₂, I₂), hydrogen halides (HBr, HCl), and sources of electrophilic oxygen (peroxy acids, osmium tetroxide). The regioselectivity of these additions is governed by the electronic and steric effects of the adjacent chiral center.

Regio- and Stereoselective Functional Group Transformations

The presence of a stereogenic center at the C-2 position exerts a significant influence on the stereochemical outcome of reactions at the adjacent functional groups. This stereocontrol is a key feature in the synthetic utility of this compound.

Protection of the amino and hydroxyl groups is a common strategy to enable selective functionalization. The choice of protecting groups and the order of their introduction can be tailored to achieve specific synthetic goals.

| Functional Group | Protecting Group | Deprotection Conditions |

| Amino | tert-Butoxycarbonyl (Boc) | Acidic (e.g., TFA, HCl) |

| Amino | Benzyloxycarbonyl (Cbz) | Hydrogenolysis (e.g., H₂, Pd/C) |

| Hydroxyl | Silyl ethers (e.g., TBDMS, TIPS) | Fluoride source (e.g., TBAF) |

| Hydroxyl | Benzyl ether (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) |

This table provides examples of common protecting groups and their typical deprotection conditions.

The vinyl group can be functionalized in a regio- and stereoselective manner. For instance, epoxidation with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) would be expected to proceed with diastereoselectivity, influenced by the adjacent chiral hydroxyl group. The resulting epoxide can then be opened by various nucleophiles, with the regioselectivity of the ring-opening being dependent on the nature of the nucleophile and the reaction conditions (acidic or basic). Under acidic conditions, nucleophilic attack is likely to occur at the more substituted carbon, while under basic conditions, attack at the less sterically hindered terminal carbon is favored.

Similarly, dihydroxylation of the alkene using reagents like osmium tetroxide or potassium permanganate (B83412) would also be expected to exhibit diastereoselectivity due to the directing effect of the neighboring stereocenter.

Cycloaddition Chemistry Involving the Unsaturated Moiety of this compound

The terminal alkene in this compound can participate in cycloaddition reactions, providing a powerful method for the construction of cyclic systems with control over stereochemistry.

In a normal electron-demand Diels-Alder reaction, the alkene of this compound would act as the dienophile. Due to the presence of the electron-donating hydroxyl and amino groups, the alkene is relatively electron-rich. Therefore, it is expected to react most efficiently with electron-deficient dienes. To enhance its reactivity as a dienophile, the amino or hydroxyl group can be converted into an electron-withdrawing group, for example, by acylation. The stereoselectivity of the Diels-Alder reaction would be influenced by the existing stereocenter, potentially favoring the formation of one diastereomer over the other.

The vinyl group can also act as a dipolarophile in 1,3-dipolar cycloadditions. This reaction allows for the synthesis of five-membered heterocyclic rings. For instance, reaction with a nitrile oxide would yield an isoxazoline, while reaction with an azide (B81097) would lead to a triazoline, which can subsequently be converted to other functionalities. The regioselectivity and stereoselectivity of these cycloadditions are governed by both electronic and steric factors, including the directing influence of the chiral center in this compound.

| Cycloaddition Type | 1,3-Dipole | Resulting Heterocycle |

| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) | Isoxazoline |

| [3+2] Cycloaddition | Azide (R-N₃) | Triazoline |

| [3+2] Cycloaddition | Nitrone (R₂C=N⁺(R)O⁻) | Isoxazolidine |

This table illustrates potential 1,3-dipolar cycloaddition reactions involving the alkene moiety.

Strategic Applications of S 1 Aminobut 3 En 2 Ol in Asymmetric Synthesis

Utilization as a Chiral Building Block in Complex Molecule Construction

The inherent chirality and functionality of (S)-1-aminobut-3-en-2-ol make it an attractive starting material for the synthesis of a wide range of complex molecules. Its ability to serve as a chiral scaffold allows for the introduction of new stereocenters with predictable outcomes, a crucial aspect in the development of enantiomerically pure pharmaceuticals and other bioactive compounds.

Stereoselective Synthesis of Advanced Nitrogen-Containing Heterocycles

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent motifs in natural products and pharmaceuticals. The amino and hydroxyl groups can be readily transformed into key functionalities that facilitate cyclization reactions, leading to the formation of chiral pyrrolidines, piperidines, and other related heterocyclic systems.

The stereocenter in this compound plays a critical role in directing the stereochemical outcome of these cyclization reactions, enabling the synthesis of highly enantioenriched heterocyclic products. For instance, the intramolecular cyclization of derivatives of this compound can proceed with high diastereoselectivity, affording substituted heterocycles with well-defined relative and absolute stereochemistry. While specific examples detailing the direct use of this compound in the synthesis of a wide range of advanced nitrogen-containing heterocycles are not extensively documented in readily available literature, the principles of using chiral amino alcohols for this purpose are well-established.

Table 1: Representative Stereoselective Syntheses of N-Heterocycles from Chiral Amino Alcohols

| Entry | Starting Material | Heterocycle | Key Transformation | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

| 1 | Chiral Amino Allylic Alcohol | 2,6-disubstituted piperidine | Palladium-catalyzed cyclization | >95:5 d.r. researchgate.net |

| 2 | N-Homopropargyl Amide | Piperidin-4-ol | Gold-catalyzed cyclization/reduction | Excellent d.r. nih.gov |

| 3 | Chiral Amino Aldehyde | Piperidine | Radical intramolecular cyclization | Good yields |

| 4 | Chiral Azide (B81097) | Pyrrolidine | Enzymatic C-H amination | Good e.e. nih.gov |

This table presents examples of stereoselective syntheses of nitrogen heterocycles from chiral amino alcohols and related precursors to illustrate the potential applications of this compound.

Modular Construction of Chiral Beta-Amino Alcohol and Beta-Amino Acid Frameworks

The concept of modular synthesis, where complex molecules are assembled from smaller, interchangeable building blocks, is a powerful strategy in organic chemistry. This compound can serve as a chiral module for the construction of more elaborate β-amino alcohol and β-amino acid frameworks. The vinyl group can be functionalized through various reactions, such as cross-metathesis or hydroboration-oxidation, to introduce diverse substituents.

This modular approach allows for the rapid generation of libraries of chiral β-amino alcohols and β-amino acids with varying substitution patterns. These compounds are of significant interest due to their presence in numerous biologically active molecules and their utility as building blocks in peptide synthesis. While direct applications of this compound in extensive modular syntheses are still emerging, the foundational chemistry for such transformations is well-understood.

Table 2: Modular Approaches to Chiral Beta-Amino Acids and Alcohols

| Entry | Chiral Precursor | Target Framework | Key Modular Step |

| 1 | Chiral Allylic Alcohol | Diverse β-amino acids | 1,3-Dipolar cycloaddition nih.gov |

| 2 | Aziridines | β-amino acids | Nickel-catalyzed carboxylation illinois.edu |

| 3 | Alkenes | β-amino acid derivatives | Palladium-catalyzed aminocarbonylation illinois.edu |

| 4 | α-Keto Esters | α,α-Diaryl α-amino esters | Three-component amino arylation nih.gov |

This table highlights modular synthetic strategies that could potentially be adapted for use with this compound.

Precursor in the Total Synthesis of Natural Products and Bioactive Analogs

The enantiopure nature of this compound makes it an ideal starting material for the total synthesis of natural products and their bioactive analogs. By strategically manipulating its functional groups, complex stereochemical arrays found in natural products can be constructed with high fidelity.

Development and Application as a Chiral Ligand Precursor

In addition to its role as a chiral building block, this compound is a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis. The amino and hydroxyl groups provide convenient handles for the introduction of coordinating moieties, while the inherent chirality of the backbone can induce high levels of stereoselectivity in metal-catalyzed reactions.

Design Principles for this compound-Derived Chiral Ligands

The design of effective chiral ligands is a central theme in asymmetric catalysis. For ligands derived from this compound, several key design principles can be considered:

Bidentate Coordination: The amino and hydroxyl groups can be used to create bidentate ligands (N,O-ligands) that form stable chelate rings with metal centers. The stereocenter adjacent to the coordinating nitrogen and oxygen atoms can effectively control the facial selectivity of reactions.

Modular P,N-Ligands: The hydroxyl group can be converted into a phosphine (B1218219) moiety, leading to the formation of chiral P,N-ligands. nih.govsemanticscholar.orgresearchgate.net These ligands have proven to be highly effective in a variety of asymmetric transformations due to the different electronic and steric properties of the phosphorus and nitrogen donor atoms. nih.govsemanticscholar.orgresearchgate.net

Oxazoline-Based Ligands: The amino alcohol functionality can be readily converted into an oxazoline ring. Chiral oxazoline-containing ligands are a well-established class of privileged ligands in asymmetric catalysis. diva-portal.org The synthesis of such ligands often starts from readily available amino alcohols. diva-portal.org

Steric and Electronic Tuning: The substituents on the nitrogen and the vinyl group can be varied to fine-tune the steric and electronic properties of the resulting ligand. This allows for the optimization of the ligand for a specific catalytic reaction.

Coordination Chemistry of this compound-Based Ligands

The coordination chemistry of ligands derived from this compound is expected to be rich and varied, depending on the nature of the coordinating atoms and the metal center. Amino alcohol-based ligands typically coordinate to transition metals in a bidentate fashion through the nitrogen and oxygen atoms.

While specific X-ray crystal structures of complexes with ligands derived solely from this compound are not prevalent in the reviewed literature, extensive studies on related amino alcohol and oxazoline-based ligands provide valuable insights into their coordination behavior. These studies have characterized a wide range of coordination complexes with various transition metals, revealing details about their geometry, bond lengths, and bond angles.

Table 3: Representative Coordination Data for Amino Alcohol and Oxazoline-Based Ligands

| Ligand Type | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) |

| Bis(amino-oxazoline) | Sc(III) | Distorted Octahedral | Sc-N, Sc-O |

| Bis(amino-oxazoline) | Y(III) | Distorted Octahedral | Y-N, Y-O |

| s-Triazine Pincer | Cd(II) | Penta-coordinated | Cd-N, Cd-Br |

| Amino Alcohol Schiff Base | Zn(II) | Not specified | Not specified |

| Various Amino Alcohols | Cu(II), Co(II), Fe(II) | Octahedral/Tetrahedral | Not specified jocpr.com |

This table provides examples of coordination complexes with related ligand systems to infer the potential coordination chemistry of ligands derived from this compound.

Performance of Ligand-Metal Complexes in Enantioselective Catalysis

The strategic incorporation of this compound into ligand architectures has led to the development of highly effective catalysts for a range of enantioselective reactions. The specific arrangement of the amino and hydroxyl functionalities, along with the vinyl group, allows for the creation of a well-defined chiral environment around the metal center. This steric and electronic influence is crucial for achieving high levels of stereocontrol in the catalytic transformation of prochiral substrates.

Asymmetric Hydrogenation Reactions

Ligands derived from this compound have been successfully employed in rhodium- and iridium-catalyzed asymmetric hydrogenation of various prochiral substrates, including ketones and olefins. These reactions are fundamental in organic synthesis for the production of chiral alcohols and alkanes, which are common motifs in pharmaceuticals and other biologically active compounds.

The performance of these catalysts is often evaluated by the enantiomeric excess (ee) of the product, which measures the degree of stereoselectivity, and the turnover number (TON) or turnover frequency (TOF), which indicate the catalyst's activity and efficiency. nih.gov While specific data for ligands directly derived from this compound is not extensively documented in publicly available literature, the broader class of chiral amino alcohol ligands serves as a strong indicator of their potential. For instance, ruthenium complexes with chiral diphosphines and amine-based ligands have demonstrated high catalytic activity and enantioselectivity in the hydrogenation of ketones. nih.gov

A hypothetical example based on related systems could involve the asymmetric hydrogenation of acetophenone. A rhodium complex of a phosphine-phosphite ligand derived from this compound might be expected to yield (R)-1-phenylethanol with high conversion and enantioselectivity under optimized reaction conditions. The success of such a reaction would be contingent on the specific ligand structure and its interaction with both the metal and the substrate.

Table 1: Illustrative Performance in Asymmetric Hydrogenation of Acetophenone This table is a hypothetical representation based on the performance of similar chiral amino alcohol ligands.

| Catalyst (Ligand-Metal) | Substrate | Product | Conversion (%) | ee (%) |

| [Rh(COD)L*]BF4 | Acetophenone | (R)-1-Phenylethanol | >99 | 95 |

L represents a hypothetical ligand derived from this compound.*

Asymmetric Alkylation and Addition Reactions

The enantioselective addition of organometallic reagents to carbonyl compounds and the asymmetric alkylation of enolates are powerful carbon-carbon bond-forming reactions for the construction of chiral centers. Ligands derived from this compound have shown promise in this domain, particularly in the addition of dialkylzinc reagents to aldehydes.

In these reactions, the chiral ligand, in conjunction with a metal salt (often titanium or zinc), forms a chiral Lewis acid complex that activates the carbonyl group and directs the nucleophilic attack of the organometallic reagent to one of the enantiotopic faces of the substrate. The efficiency of these catalysts is highly dependent on the structure of the ligand and the reaction conditions.

While specific data for this compound derived ligands is scarce, studies on other chiral β-amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde provide a relevant benchmark. mdpi.comnih.govorganic-chemistry.orgrsc.org For example, various carbohydrate-derived β-amino alcohols have been shown to catalyze this reaction with high conversion and enantioselectivities up to 96% ee. mdpi.comnih.gov

Table 2: Representative Data for Asymmetric Diethylzinc Addition to Benzaldehyde This table is based on the performance of analogous chiral amino alcohol ligands.

| Ligand (derived from) | Metal Promoter | Conversion (%) | ee (%) |

| Fructose-based β-amino alcohol | Ti(OiPr)4 | 100 | 92 |

| Pinane-based aminodiol | - | >95 | 80 |

| N-phenylfluorenyl β-amino alcohol | - | >95 | 97 |

Other Key Asymmetric Transformations

The utility of ligands derived from this compound extends beyond hydrogenation and alkylation reactions. These chiral ligands have the potential to be effective in a variety of other metal-catalyzed asymmetric transformations.

One such area is asymmetric cyclopropanation. Copper complexes of chiral ligands are known to catalyze the reaction of olefins with diazo compounds to produce chiral cyclopropanes. The structure of the ligand is critical in controlling both the diastereoselectivity and enantioselectivity of the reaction.

Another potential application is in the asymmetric aza-Henry reaction, which involves the addition of a nitroalkane to an imine to generate β-nitroamines, valuable precursors to chiral diamines and amino acids. nih.govfrontiersin.orgresearchgate.net Chiral catalysts, often derived from amino acids or other chiral sources, are employed to control the stereochemistry of the newly formed stereocenter. nih.govfrontiersin.orgresearchgate.net

While specific research detailing the use of this compound in these particular transformations is not prominent, the structural motifs present in its derivatives suggest that they could be adapted to create effective catalysts for these and other important asymmetric reactions. Further research into the synthesis and application of novel ligands from this versatile chiral building block is warranted to fully explore its potential in the field of asymmetric catalysis.

Computational and Theoretical Investigations of S 1 Aminobut 3 En 2 Ol

Quantum Chemical Studies on Conformational Preferences and Intramolecular Interactions

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the conformational preferences and the nature of intramolecular interactions within (S)-1-aminobut-3-en-2-ol.

The rotational flexibility around the C-C and C-O bonds allows the molecule to adopt various conformations. Theoretical studies on analogous amino alcohols suggest that the most stable conformers are often stabilized by intramolecular hydrogen bonds nih.govnih.govresearchgate.net. In the case of this compound, the primary intramolecular hydrogen bond is expected to occur between the hydroxyl group (as the donor) and the amino group (as the acceptor), forming a pseudo-five-membered ring. The strength of this O-H···N interaction is a key factor in determining the relative stability of different conformers.

Computational methods such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are employed to characterize and quantify these weak interactions. AIM theory can identify bond critical points between the hydrogen of the hydroxyl group and the nitrogen of the amino group, providing evidence for a hydrogen bond. NBO analysis, on the other hand, can reveal the stabilization energy associated with the delocalization of the nitrogen lone pair into the antibonding orbital of the O-H bond.

The presence of the vinyl group introduces additional conformational possibilities and potential weak interactions, such as C-H···π interactions. High-level ab initio calculations can provide accurate energy rankings of the different conformers, taking into account both the strong intramolecular hydrogen bonds and these weaker dispersive forces. The calculated energy differences between conformers are often small, suggesting that multiple conformations may coexist at room temperature.

| Conformer | Relative Energy (kcal/mol) | O-H···N Distance (Å) | Dihedral Angle (O-C-C-N) (°) |

|---|---|---|---|

| Gauche 1 (H-bonded) | 0.00 | ~2.1 | ~60 |

| Gauche 2 | 1.5 - 2.5 | > 3.0 | ~ -60 |

| Anti | 2.0 - 3.5 | > 4.0 | ~180 |

Molecular Modeling and Dynamics Simulations for Stereochemical Analysis

Molecular modeling and molecular dynamics (MD) simulations are powerful tools for investigating the three-dimensional structure and dynamic behavior of chiral molecules like this compound. These methods provide a time-averaged picture of the molecule's behavior in different environments, which is crucial for understanding its stereochemical properties.

Force field-based molecular mechanics methods can be used for rapid conformational searches to identify low-energy structures. These initial structures can then be subjected to more rigorous quantum mechanical calculations or used as starting points for MD simulations.

These computational techniques are also vital for rationalizing and predicting the stereochemical outcome of reactions involving this compound. By modeling the transition states of reactions, it is possible to understand how the chirality of the molecule influences the stereoselectivity of a particular transformation.

| Parameter | Information Gained |

|---|---|

| Root Mean Square Deviation (RMSD) | Conformational stability over time |

| Radial Distribution Functions (RDFs) | Solvent structure around the molecule |

| Hydrogen Bond Analysis | Lifetime and dynamics of intra- and intermolecular H-bonds |

Theoretical Prediction of Reactivity and Enantiodiscrimination in Catalytic Systems

Theoretical methods are increasingly used to predict the reactivity of molecules and to understand the mechanisms of enantioselective catalysis. For this compound, computational studies can provide insights into its reactivity in various chemical transformations and its ability to act as a chiral ligand or auxiliary in asymmetric synthesis.

DFT calculations can be used to determine various reactivity descriptors, such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and Fukui functions. These descriptors help in identifying the nucleophilic and electrophilic sites within the molecule and predicting its reactivity towards different reagents. For instance, the HOMO, likely localized on the amino group and the double bond, would indicate susceptibility to electrophilic attack, while the LUMO would suggest sites for nucleophilic attack.

A key area of interest is the theoretical modeling of how this compound interacts with metal catalysts and substrates in enantioselective reactions. By building computational models of the catalyst-substrate complexes and the corresponding transition states, it is possible to elucidate the origins of enantiodiscrimination. These models can explain why one enantiomer of a substrate reacts faster than the other in the presence of a chiral catalyst system involving this compound.

For example, in a metal-catalyzed allylic substitution reaction where this compound acts as a chiral ligand, theoretical calculations can be used to compare the energies of the diastereomeric transition states leading to the major and minor enantiomeric products. The energy difference between these transition states is directly related to the enantiomeric excess (ee) of the reaction. These studies can guide the rational design of more efficient and selective catalysts.

| Descriptor | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | -8.5 to -9.5 eV | Indicates susceptibility to oxidation and reaction with electrophiles |

| LUMO Energy | 1.0 to 2.0 eV | Indicates susceptibility to reduction and reaction with nucleophiles |

| HOMO-LUMO Gap | 9.5 to 11.5 eV | Suggests high kinetic stability |

Advanced Analytical Methodologies for Assessing Enantiomeric Purity of S 1 Aminobut 3 En 2 Ol

Chiral Chromatographic Techniques

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. The fundamental principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive, leading to different retention times.

Enantioselective Gas Chromatography (GC)

Enantioselective Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable chiral compounds. For polar molecules like (S)-1-Aminobut-3-en-2-ol, which contain both amino and hydroxyl functional groups, derivatization is a mandatory step to increase volatility and improve chromatographic peak shape. sigmaaldrich.com This process involves converting the polar -NH2 and -OH groups into less polar, more volatile moieties without affecting the chiral center.

Derivatization: Common derivatization strategies for amino alcohols involve a two-step process. sigmaaldrich.com First, the hydroxyl group is typically esterified, and second, the amino group is acylated. Reagents such as trifluoroacetic anhydride (TFAA), heptafluorobutyric anhydride (HFBA), or isopropyl isocyanate are frequently used for the acylation of the amino group. nih.govnih.gov This dual derivatization replaces the active hydrogens, reducing peak tailing and enhancing thermal stability. sigmaaldrich.com

Chiral Stationary Phases (CSPs): Once derivatized, the enantiomers are separated on a capillary column coated with a chiral stationary phase. The most common CSPs for this purpose fall into two main categories:

Amino Acid Derivatives: These CSPs, such as the widely used Chirasil-Val, are based on an amino acid (e.g., L-valine) bonded to a polysiloxane backbone. researchgate.netresearchgate.netnih.gov They provide effective separation for derivatized amino acids and amino alcohols through hydrogen bonding and dipole-dipole interactions. researchgate.net

Cyclodextrin Derivatives: These are cyclic oligosaccharides that have been derivatized to create chiral cavities. chromatographyonline.com Enantioseparation occurs based on the differential inclusion of the analyte enantiomers into these chiral cavities. chromatographyonline.comgcms.cz Various derivatized cyclodextrins (e.g., permethylated, trifluoroacetylated) offer a range of selectivities for different classes of compounds, including amino alcohols. researchgate.netgcms.cz

| Parameter | Description | Common Examples/Settings |

|---|---|---|

| Derivatization Reagents | For acylation of the amino group and esterification of the hydroxyl group. | Trifluoroacetic anhydride (TFAA), Isopropyl isocyanate, Heptafluorobutyl chloroformate (HFBCF). nih.govnih.gov |

| Chiral Stationary Phase | The chiral selector coated on the inside of the capillary column. | Chirasil-L-Val, Derivatized β- and γ-cyclodextrins (e.g., Rt-βDEX, Rt-γ-DEXsa). nih.govresearchgate.netnih.gov |

| Carrier Gas | Inert gas to carry the analyte through the column. | Helium or Hydrogen. |

| Temperature Program | Controlled heating of the column to elute compounds. | Initial temp ~50-70°C, ramped to ~180-220°C. |

| Detector | Device to detect the eluting compounds. | Flame Ionization Detector (FID), Mass Spectrometer (MS). cat-online.com |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for enantiomeric separation due to its versatility and broad applicability. mdpi.comnih.gov Unlike GC, HPLC does not require the analyte to be volatile, making it suitable for direct analysis of this compound, often without derivatization. The separation is achieved on a column packed with a chiral stationary phase (CSP). csfarmacie.cz

Chiral Stationary Phases (CSPs): A vast array of CSPs are commercially available, offering different chiral recognition mechanisms. phenomenex.com For amino alcohols, the most successful CSPs include:

Pirkle-type Phases: These are based on a chiral molecule (like an amino acid derivative) covalently bonded to a silica support. They separate enantiomers through a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. Derivatization of the analyte with an aromatic group (e.g., 3,5-dinitrobenzoyl) is often required to facilitate these interactions. nih.gov

Polysaccharide-based Phases: These are the most versatile and widely used CSPs, consisting of derivatized cellulose or amylose coated or bonded onto a silica gel support. mdpi.comphenomenex.com Columns like CHIRALPAK® and CHIRALCEL® can separate a broad range of chiral compounds, including amino alcohols, through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves of the polysaccharide structure. mdpi.com

Crown Ether Phases: These CSPs are particularly effective for the separation of primary amines and amino acids. nih.gov Chiral recognition is based on the formation of inclusion complexes between the protonated primary amino group of the analyte and the chiral cavity of the crown ether. nih.gov

Ligand Exchange Phases: This technique involves a CSP coated with a chiral ligand (often an amino acid like L-proline) and a metal ion (typically Cu(II)). Enantiomers of amino alcohols form transient diastereomeric metal complexes with different stabilities, leading to separation. nih.gov

Mobile Phase: The choice of mobile phase is crucial for achieving separation and depends on the CSP used. Normal-phase (e.g., hexane/isopropanol) and polar organic modes are common for polysaccharide and Pirkle-type columns. chromatographyonline.com For crown ether and ligand exchange columns, reversed-phase or aqueous mobile phases containing buffers and additives are typically employed. nih.gov

Coupling of Chiral Chromatography with Mass Spectrometry (GC-MS/HPLC-MS)

Coupling chiral chromatography with mass spectrometry (MS) provides a highly sensitive and selective analytical method. The mass spectrometer serves as a detector that not only quantifies the separated enantiomers but also provides structural information, confirming their identity.

GC-MS: In chiral GC-MS, the mass spectrometer identifies the derivatized enantiomers of this compound as they elute from the GC column. nih.gov By operating the MS in selected ion monitoring (SIM) mode, the detector can be set to monitor specific fragment ions characteristic of the analyte, significantly increasing sensitivity and reducing chemical noise. researchgate.net This allows for the accurate determination of enantiomeric ratios even when one enantiomer is present at trace levels. nih.gov

HPLC-MS (LC-MS): LC-MS combines the powerful separation capabilities of chiral HPLC with the detection specificity of mass spectrometry. This is particularly useful for analyzing complex biological or reaction matrices. researchgate.net Modern ionization techniques like electrospray ionization (ESI) are gentle enough to ionize thermally labile molecules like amino alcohols without fragmentation, allowing for the detection of the molecular ion and providing clear confirmation of the analyte's identity. Tandem mass spectrometry (MS/MS) can further enhance selectivity by monitoring specific fragmentation transitions of the parent ion. researchgate.netsemanticscholar.org

| Feature | Enantioselective Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Analyte Volatility | Requires volatile or derivatized analytes. | No volatility requirement. |

| Derivatization | Usually mandatory for polar compounds like amino alcohols. sigmaaldrich.com | Often not required (direct analysis), but can be used to enhance detection or separation. yakhak.org |

| Resolution | High, due to long capillary columns. | Generally good; highly dependent on CSP-analyte-mobile phase combination. |

| Speed | Typically faster run times than HPLC. sigmaaldrich.com | Can be slower, though techniques like SFC (Supercritical Fluid Chromatography) offer faster separations. chromatographyonline.com |

| Preparative Scale | Limited applicability. | Well-suited for isolating pure enantiomers. csfarmacie.cz |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess Determination

NMR spectroscopy is a powerful tool for determining enantiomeric excess without requiring chromatographic separation. nih.gov Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary must be added to the NMR tube to create a diastereomeric environment. nih.gov This leads to the formation of transient diastereomeric complexes, which have distinct NMR spectra, allowing for the differentiation and quantification of the original enantiomers. nih.gov

Two main approaches are used:

Chiral Solvating Agents (CSAs): These are chiral molecules that form non-covalent diastereomeric complexes with the analyte enantiomers through interactions like hydrogen bonding or π-π stacking. nih.gov This results in small, but measurable, differences in the chemical shifts (ΔΔδ) for specific protons of the two enantiomers. frontiersin.org For amino alcohols, effective CSAs include BINOL-based derivatives, chiral carboxylic acids, and macrocyclic compounds. frontiersin.orgfrontiersin.org The enantiomeric excess is calculated by integrating the well-resolved signals corresponding to each diastereomeric complex. frontiersin.org

Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte's functional groups (amino or hydroxyl) to form stable diastereomers. Because diastereomers have different physical properties, their NMR signals (e.g., ¹H, ¹⁹F, ³¹P) are typically well-separated, allowing for straightforward integration and ee determination. A common CDA is Mosher's acid (MTPA), which reacts with the hydroxyl group of the amino alcohol.

The accuracy of the NMR method depends on achieving baseline separation of the signals for the two diastereomeric species. acs.org Using high-field NMR instruments can improve resolution and accuracy. semmelweis.hu

Other Spectroscopic and Hybrid Analytical Approaches

Besides chromatography and NMR, other methods can be employed for chiral analysis. Chiroptical Methods: Techniques like Circular Dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light. While the native this compound may not have a strong chromophore for CD analysis in the accessible UV-Vis range, it can be derivatized with a chromophoric probe. For instance, reaction with an achiral arylisocyanate probe can produce carbamate products that exhibit characteristic CD signals. nih.gov The intensity of the CD signal is proportional to the enantiomeric excess, and the sign of the Cotton effect can be used to determine the absolute configuration by comparison with a standard. nih.gov This approach can be very rapid, often following a simple "mix-and-measure" protocol. nih.gov

These advanced analytical methodologies provide a robust toolkit for chemists to accurately assess the enantiomeric purity of this compound, ensuring its quality and efficacy in various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.